molecular formula C11H14O B1293760 5-Phenylpentan-2-one CAS No. 2235-83-8

5-Phenylpentan-2-one

Cat. No. B1293760
CAS RN: 2235-83-8
M. Wt: 162.23 g/mol
InChI Key: DGMYRPFYNFQCHM-UHFFFAOYSA-N
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Description

5-Phenylpentan-2-one is a chemical compound that is part of a broader class of organic compounds known as ketones. Ketones are characterized by a carbonyl group (C=O) bonded to two alkyl or aryl groups. In the case of 5-Phenylpentan-2-one, one of these groups is a phenyl group, which is a benzene ring directly attached to the carbonyl carbon, and the other is a pentyl group, a five-carbon alkyl chain.

Synthesis Analysis

The synthesis of compounds related to 5-Phenylpentan-2-one can be achieved through various methods. For instance, the synthesis of 5-phenylpentyl bromide, a related compound, involves the reaction of 5-phenyl-1-pentanol with sodium bromide under acidic conditions . Additionally, organophosphine-catalyzed addition reactions have been used to synthesize 1-phenylpentane-1,4-diones, which are structurally related to 5-Phenylpentan-2-one .

Molecular Structure Analysis

The molecular structure of 5-Phenylpentan-2-one would consist of a central carbonyl group flanked by a phenyl group and a pentyl chain. The presence of the phenyl group can influence the electronic distribution within the molecule due to its conjugated system of pi electrons. The molecular and crystal structure of a similar compound, 3,4-methylenedioxy-phenyl-5-nitro-pentan-2-one, has been studied using single-crystal X-ray diffraction, which provides insights into the spatial arrangement of atoms within these types of molecules .

Chemical Reactions Analysis

Compounds with structures similar to 5-Phenylpentan-2-one can undergo various chemical reactions. For example, 5-aryl-1-ferrocenylpenta-1,4-dien-3-ones, which share a similar aryl-ketone structure, can be synthesized through condensation reactions . The photoisomerization of 5-hexen-2-one, a compound with a similar structure, has been studied, showing stability towards photolysis and the formation of isomers and other products under specific conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-Phenylpentan-2-one can be inferred from related compounds. For instance, 2-methyl-5-phenylpentanol, an alcohol analog, has been reviewed for its toxicological and dermatological properties, which include physical properties, acute toxicity, skin irritation, and genotoxicity data . These properties are crucial for understanding the safety and applications of such compounds in various industries, including their use as fragrance ingredients.

Scientific Research Applications

5-Phenylpentan-2-one, also known as 2-Pentanone, 5-phenyl-, is a chemical compound with the molecular formula C11H14O . It’s also known by other names such as Methyl 3-phenylpropyl ketone .

  • Histone Deacetylases (HDACs) Inhibitor

    • Application : 5-Phenylpentan-2-one is a potent histone deacetylases (HDACs) inhibitor . HDACs are a class of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This is important in the regulation of gene expression.
    • Results : The specific results or outcomes obtained from using 5-Phenylpentan-2-one as an HDAC inhibitor are not provided in the source .
  • Derivative of 1-chloro-5-phenylpentan-2-one

    • Application : 1-chloro-5-phenylpentan-2-one is a derivative of 5-Phenylpentan-2-one . It can be used in the synthesis of other organic compounds.
    • Results : The specific results or outcomes obtained from using 1-chloro-5-phenylpentan-2-one in organic synthesis are not provided in the source .

5-Phenylpentan-2-one, also known as 2-Pentanone, 5-phenyl-, is a chemical compound with the molecular formula C11H14O . It’s also known by other names such as Methyl 3-phenylpropyl ketone .

Safety And Hazards

5-Phenylpentan-2-one is highly flammable and harmful if swallowed . It can cause serious eye irritation . It is recommended to avoid breathing its mist, gas, or vapors and to avoid contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation when handling this compound .

Future Directions

As a potent HDAC inhibitor, 5-Phenylpentan-2-one has potential applications in research related to gene expression and epigenetics . Its use in urea cycle disorder research also suggests potential therapeutic applications .

properties

IUPAC Name

5-phenylpentan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O/c1-10(12)6-5-9-11-7-3-2-4-8-11/h2-4,7-8H,5-6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGMYRPFYNFQCHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10176886
Record name 5-Phenylpentan-2-one
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Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Phenylpentan-2-one

CAS RN

2235-83-8
Record name 5-Phenyl-2-pentanone
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Record name 5-Phenyl-2-pentanone
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Record name 2-Pentanone, 5-phenyl-
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Record name 5-Phenylpentan-2-one
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Record name 5-phenylpentan-2-one
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Record name 5-Phenyl-2-pentanone
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Synthesis routes and methods

Procedure details

According to reference F. C. Montgomery, W. H. Saunders, Jr. J. Org. Chem. 1976, 41, 2368-72, 7.6 g of sodium are added to 200 ml of absolute ethanol. Once the sodium has dissolved, 43 g (0.33 mol) of ethyl acetoacetate are added dropwise within an hour, the mixture refluxed for 1 hour, 65 g of 2-phenylethyl bromide are slowly added dropwise and the mixture is refluxed again (21 hours). After cooling and filtration, the mixture is distilled. The product is first heated for 5 h to 90° C. with 350 ml of 5% sodium hydroxide, then stirred for 5 hours at the same temperature with 150 ml of 50% sulfuric acid. After cooling, the product is left to stand for 48 hours, extracted with diethyl ether, the combined extracts are dried over sodium sulfate and 3a is finally obtained in good yield by distillation (b.p.: 132-134° C., 2.3 103 Pa (17 Torr)).
Quantity
7.6 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
43 g
Type
reactant
Reaction Step Three
Quantity
65 g
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
106
Citations
CM Clark, JDA Johnson - Journal of the Chemical Society (Resumed), 1962 - pubs.rsc.org
… The unsaturated ketones were all colourless or pale yellow, except those from 4-phenylbutan-2-one, 5-phenylpentan-2-one, and amino-p-dimethylbenzaldehyde which were bright …
Number of citations: 7 pubs.rsc.org
N Kise - The Journal of Organic Chemistry, 2004 - ACS Publications
… 5-phenylpentan-2-one was studied (Scheme 4). It was reconfirmed that the electroreduction of 5-phenylpentan-2-one … one-electron transfer to 5-phenylpentan-2-one are summarized in …
Number of citations: 6 pubs.acs.org
PB Lawin, AC Hutson, E Kariv-Miller - The Journal of Organic …, 1989 - ACS Publications
… Of particular interest is the factthat the reduction of 6-hepten-2-one (5), 6-heptyn-2-one, and 5-phenylpentan-2-one can be catalyzed whereas other ketones are unaffected. Preparative …
Number of citations: 19 pubs.acs.org
DGI Kingston, HP Tannenbaum - Chemical Communications (London), 1968 - pubs.rsc.org
… )-(V) as the only abundant ions (besides the molecular ion) in all cases examined, except when X = NO, or CN; similar fragmentations were recently reported for 5-phenylpentan-2-one.4 …
Number of citations: 2 pubs.rsc.org
T Bayer, S Milker, T Wiesinger, M Winkler… - …, 2017 - Wiley Online Library
… coli) demonstrated that the reactive aldehyde species were freely available and gave the aldol product, (3S,4R)-1,3,4-trihydroxy-5-phenylpentan-2-one, in 70 % yield within short …
GWK Cavill, E Houghton - Australian Journal of Chemistry, 1974 - CSIRO Publishing
… 5-Phenylpentan-2-one was prepared by the addition of … bubbled into a stirred solution of 5-phenylpentan-2-one (15 g) in … Hydroxyimino-5-phenylpentan2-one (12 g) was obtained from …
Number of citations: 52 www.publish.csiro.au
T Bayer, S Milker, T Wiesinger… - … on Novel Enzymes, 2016 - repositum.tuwien.at
… synthetic pathway, combined with a simple solid-phase extraction purification protocol, was demonstrated by the production of the aldol (3S,4R)-1,3,4-trihydroxy-5-phenylpentan-2-one …
Number of citations: 0 repositum.tuwien.at
T Bayer, S Milker, T Wiesinger, MD Mihovilovic… - 2016 - repositum.tuwien.at
… synthetic pathway, combined with a simple solid-phase extraction purification protocol, was demonstrated by the production of the aldol (3S,4R)-1,3,4-trihydroxy-5-phenylpentan-2-one …
Number of citations: 4 repositum.tuwien.at
F Rudroff, T Bayer, S Milker, T Wiesinger… - 8th International …, 2016 - repositum.tuwien.at
… synthetic pathway, combined with a simple solid-phase extraction purification protocol, was demonstrated by the production of the aldol (3S,4R)-1,3,4-trihydroxy-5-phenylpentan-2-one …
Number of citations: 0 repositum.tuwien.at
S Morita, T Yoshimura, J Matsuo - Chemical and Pharmaceutical …, 2019 - jstage.jst.go.jp
… Cycloheptatriene 2a was prepared by intramolecular Büchner reaction of 1-diazo-5-phenylpentan-2-one (1a) with a catalytic amount of Rh 2 (OAc) 4 in refluxing dichloromethane. Since …
Number of citations: 3 www.jstage.jst.go.jp

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